molecular formula C28H19BrN4O6S B11547498 4-nitro-2-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

4-nitro-2-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

Cat. No.: B11547498
M. Wt: 619.4 g/mol
InChI Key: CUSSOCULRQXRDH-YZOKFQGHSA-N
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Description

4-NITRO-2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is a complex organic compound that features a nitro group, a thiophene ring, and a bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE can be achieved through a multi-step process involving the formation of key intermediates. One common approach involves the following steps:

    Formation of the Phenylformamido Intermediate: This step involves the reaction of aniline with formic acid to produce phenylformamide.

    Synthesis of the Thiophene Derivative: The thiophene ring is introduced through a reaction between thiophene-2-carboxaldehyde and an appropriate amine.

    Coupling Reaction: The phenylformamido intermediate is then coupled with the thiophene derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

    Introduction of the Nitro Group: The nitro group is introduced through nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: The final step involves the bromination of the benzoate moiety using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-NITRO-2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Substitution: Sodium azide (NaN3), thiourea

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

4-NITRO-2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer or inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-NITRO-2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiophene ring and bromobenzoate moiety may also contribute to the compound’s activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-NITRO-2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-CHLOROBENZOATE
  • 4-NITRO-2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE

Uniqueness

The uniqueness of 4-NITRO-2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom in the benzoate moiety, for example, can influence the compound’s reactivity and interaction with biological targets compared to its chloro or fluoro analogs.

Properties

Molecular Formula

C28H19BrN4O6S

Molecular Weight

619.4 g/mol

IUPAC Name

[2-[(E)-[[(E)-2-benzamido-3-thiophen-2-ylprop-2-enoyl]hydrazinylidene]methyl]-4-nitrophenyl] 3-bromobenzoate

InChI

InChI=1S/C28H19BrN4O6S/c29-21-9-4-8-19(14-21)28(36)39-25-12-11-22(33(37)38)15-20(25)17-30-32-27(35)24(16-23-10-5-13-40-23)31-26(34)18-6-2-1-3-7-18/h1-17H,(H,31,34)(H,32,35)/b24-16+,30-17+

InChI Key

CUSSOCULRQXRDH-YZOKFQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])OC(=O)C4=CC(=CC=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])OC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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